Physicochemical Differentiation: Benzylpiperazine (892266-37-4) vs. Cyclohexylpiperazine (892266-09-0) Analog
The target compound's benzylpiperazine substituent confers a computed XLogP3-AA of 3.2 compared to 3.5 for the cyclohexylpiperazine analog (CAS 892266-09-0; CID 22423153), a difference of Δ = −0.3 log units [1]. This lower lipophilicity, combined with a higher topological polar surface area (TPSA) of 73 Ų (identical for both analogs, calculated for the core scaffold), and an additional rotatable bond (7 vs. 6) arising from the benzyl methylene linker, predicts altered passive membrane permeability and oral absorption profiles relative to the cyclohexyl congener [1].
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.2 |
| Comparator Or Baseline | Cyclohexyl analog (CID 22423153): XLogP3-AA = 3.5 |
| Quantified Difference | Δ = −0.3 log units; Rotatable bonds: 7 (target) vs. 6 (cyclohexyl analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); Cactvs 3.4.8.24 for rotatable bonds |
Why This Matters
Lower logP of the benzyl analog predicts reduced non-specific tissue partitioning and potentially improved free fraction in plasma protein binding assays compared to the more lipophilic cyclohexyl variant, directly influencing the selection of appropriate analogs for in vitro ADME profiling.
- [1] PubChem Computed Properties: CID 22423155 (benzyl), CID 22423153 (cyclohexyl). National Center for Biotechnology Information (2025). View Source
